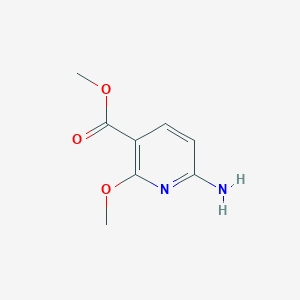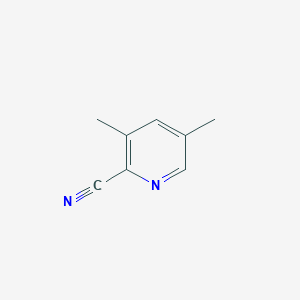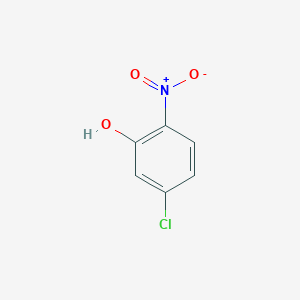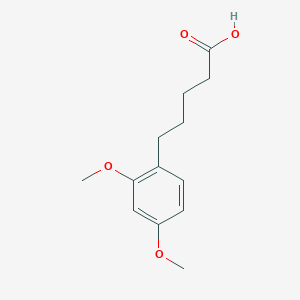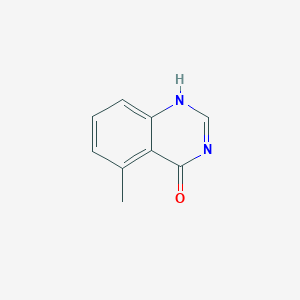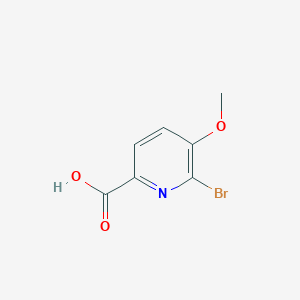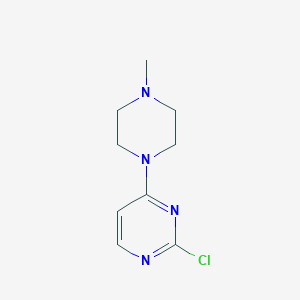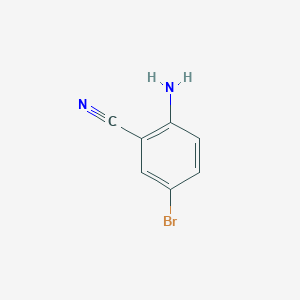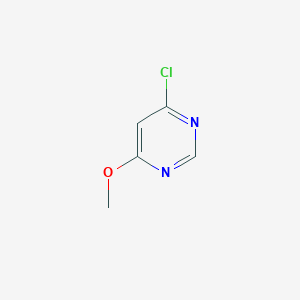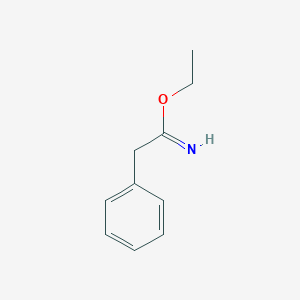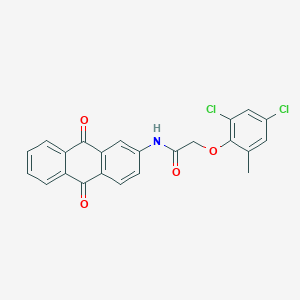
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide, also known as DAA, is a synthetic compound that has been widely used in scientific research. DAA belongs to the family of anthracene-based compounds, which have been known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
生化学的および生理学的効果
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells. In addition, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cells. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for further research on 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide. One area of research is to investigate the mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in more detail. Another area of research is to investigate the efficacy of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in animal models of cancer. In addition, further research is needed to investigate the potential side effects of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide and to develop more effective formulations of the compound.
合成法
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide involves a multi-step process that starts with the reaction of 2,4-dichloro-6-methylphenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid in the presence of a base to form the final product, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide.
科学的研究の応用
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
特性
CAS番号 |
370575-90-9 |
|---|---|
製品名 |
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
分子式 |
C23H15Cl2NO4 |
分子量 |
440.3 g/mol |
IUPAC名 |
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C23H15Cl2NO4/c1-12-8-13(24)9-19(25)23(12)30-11-20(27)26-14-6-7-17-18(10-14)22(29)16-5-3-2-4-15(16)21(17)28/h2-10H,11H2,1H3,(H,26,27) |
InChIキー |
KIGMHGZUFYHCRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl)Cl |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



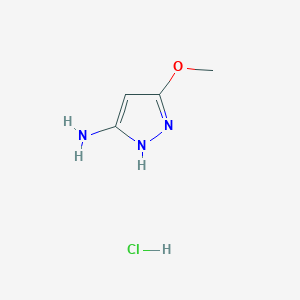
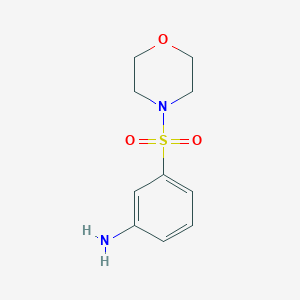
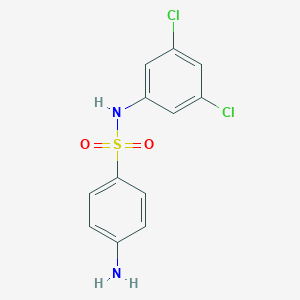
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
